molecular formula C10H13ClN2 B12288354 Pyridine, 2-chloro-4-(3-piperidinyl)- CAS No. 1256795-32-0

Pyridine, 2-chloro-4-(3-piperidinyl)-

Cat. No.: B12288354
CAS No.: 1256795-32-0
M. Wt: 196.67 g/mol
InChI Key: CKTSJQNAQYVGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Synthetic and Medicinal Chemistry

Pyridine and piperidine are two of the most ubiquitous nitrogen-containing heterocyclic compounds in the world of chemistry. The pyridine ring, an aromatic six-membered heterocycle, is a fundamental component in a vast number of pharmaceuticals and natural products, including vitamins. google.comnih.gov Its aromatic nature and the presence of a lone pair of electrons on the nitrogen atom allow it to participate in a wide array of chemical reactions and to interact with biological targets. nih.gov The pyridine moiety is found in drugs with diverse applications, such as anticancer, antiviral, and central nervous system-acting agents. researchgate.net

The piperidine ring, a saturated six-membered heterocycle, is also a cornerstone in drug design. mdpi.com Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, which is crucial for binding to biological receptors. mdpi.com The piperidine scaffold is present in numerous alkaloids and is a key structural element in many classes of drugs, including analgesics, antipsychotics, and antihistamines. mdpi.com The combination of these two rings into a single hybrid structure, therefore, presents a promising avenue for the development of new chemical entities with novel properties.

Historical Context and Early Explorations of Chlorinated Pyridine-Piperidine Hybrids

The synthesis of pyridine derivatives has a rich history, with the first major synthesis being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The production of pyridine itself was initially reliant on extraction from coal tar, a labor-intensive and inefficient process. wikipedia.org A significant advancement came in 1924 with the invention of a more efficient synthesis by the Russian chemist Aleksei Chichibabin. wikipedia.org

The exploration of chlorinated pyridine derivatives has been driven by their utility as versatile intermediates in organic synthesis. The chlorine atom can act as a leaving group, allowing for the introduction of various functional groups onto the pyridine ring through nucleophilic substitution reactions. nih.gov The synthesis of hybrid molecules containing both a chlorinated pyridine and a piperidine moiety has been a subject of interest in the development of new pharmaceuticals. For instance, a patented method describes the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine, a key intermediate in the production of the anti-ulcer drug Lafutidine. google.com This synthesis involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. google.com Such synthetic strategies highlight the established methodologies for creating linkages between these two important heterocyclic systems.

Structural Elucidation and Naming Convention of Pyridine, 2-chloro-4-(3-piperidinyl)-

The systematic name "Pyridine, 2-chloro-4-(3-piperidinyl)-" precisely describes the molecular architecture of the compound. According to IUPAC nomenclature, the parent structure is a pyridine ring. The substituents are a chlorine atom at the 2-position and a piperidinyl group at the 4-position. The "(3-piperidinyl)" designation indicates that the piperidine ring is attached to the pyridine ring via its 3-position.

The structure consists of a planar, aromatic pyridine ring and a non-planar, saturated piperidine ring. The chlorine atom at the 2-position of the pyridine ring is expected to influence the electron distribution of the aromatic system. The piperidine ring, with its flexible conformation, can adopt different spatial orientations relative to the pyridine ring.

While a specific CAS number for "Pyridine, 2-chloro-4-(3-piperidinyl)-" was not readily found in the searched resources, closely related isomers are commercially available. For example, the isomer "2-Chloro-3-pyridinyl 3-piperidinyl ether" is available from chemical suppliers. sigmaaldrich.com

Table 1: Physicochemical Properties of a Closely Related Isomer: 2-Chloro-3-pyridinyl 3-piperidinyl ether

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Form Solid
SMILES String ClC1=NC=CC=C1OC2CCCNC2
InChI Key MTWIRWGGSHIDHZ-UHFFFAOYSA-N

Note: The data in this table is for the isomer 2-Chloro-3-pyridinyl 3-piperidinyl ether and is provided for illustrative purposes. sigmaaldrich.com

Current Research Landscape and Academic Interest in Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

The pyridine-piperidine hybrid scaffold continues to be an area of active research, with a particular focus on the development of new therapeutic agents. A notable example of recent research is the discovery of novel 3-piperidinyl pyridine derivatives as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org In a 2022 study published in the Journal of Medicinal Chemistry, researchers designed and synthesized a series of 3,4-disubstituted pyridine derivatives, demonstrating the therapeutic potential of this scaffold. acs.org

Furthermore, the versatility of the chlorinated pyridine moiety as a synthetic handle allows for the creation of diverse libraries of compounds for biological screening. Research on related structures has shown a wide range of biological activities, including antimicrobial and anticancer properties. For example, various pyridine and thienopyridine derivatives have been synthesized and evaluated for their antimicrobial activity. The development of hybrid molecules that combine the structural features of pyridine and piperidine remains a promising strategy in the quest for new and effective drugs. nih.gov

Table 2: Examples of Biological Activities of Related Pyridine-Piperidine Derivatives

Compound ClassBiological ActivityResearch Focus
3,4-Disubstituted Pyridine Derivatives Cholesterol 24-hydroxylase (CH24H) inhibitionNeurodegenerative diseases
Pyridylpiperazine Hybrids Urease inhibitionAnti-ulcer agents
Pyrrolo[3,4-c]pyridine Derivatives Analgesic and sedative effectsCentral nervous system disorders
Chlorinated Pyridine Derivatives Antimicrobial, AnticancerInfectious diseases, Oncology

This ongoing research underscores the continued importance of the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold and its analogues in modern medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256795-32-0

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-piperidin-3-ylpyridine

InChI

InChI=1S/C10H13ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h3,5-6,9,12H,1-2,4,7H2

InChI Key

CKTSJQNAQYVGDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Pyridine, 2 Chloro 4 3 Piperidinyl

Retrosynthetic Analysis of Pyridine (B92270), 2-chloro-4-(3-piperidinyl)-

A retrosynthetic analysis of the target molecule, Pyridine, 2-chloro-4-(3-piperidinyl)-, identifies the most strategic bond disconnection at the C-C bond between the C4 position of the pyridine ring and the C3 position of the piperidine (B6355638) ring. This disconnection simplifies the complex target into two more readily accessible precursor fragments.

This primary disconnection leads to two key synthons: a 2-chloropyridine-4-yl cation and a 3-piperidinyl anion, or their synthetic equivalents. The practical implementation of this strategy relies on preparing a 2-chloropyridine (B119429) derivative functionalized at the 4-position with a leaving group (like a halogen) to act as an electrophile, and a piperidine derivative functionalized at the 3-position with an organometallic or organoboron group to act as a nucleophile (or vice-versa) in a cross-coupling reaction. This approach is analogous to strategies used for the regioselective functionalization of other 2-chloropyridines. researchgate.net

The piperidine nitrogen would require a protecting group, such as a tert-butoxycarbonyl (Boc) group, throughout the synthesis to prevent side reactions and to ensure compatibility with the organometallic intermediates.

Precursor Synthesis Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)- Building Blocks

Approaches to 2-Chloropyridine Derivatives

The 2-chloropyridine fragment must be functionalized at the 4-position to enable the crucial C-C bond formation. A common and versatile precursor is a dihalogenated pyridine, such as 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine, where the differing reactivity of the halogens can be exploited. Several methods exist for the synthesis of substituted 2-chloropyridines. chempanda.com

One established method involves the chlorination of pyridine-N-oxides. tandfonline.com For instance, oxidation of a substituted pyridine to its N-oxide followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride can introduce a chlorine atom at the C2 position. chempanda.comtandfonline.com Another approach is the direct chlorination of pyridine, though this can sometimes lead to a mixture of products. chempanda.com The synthesis of 2-chloropyridine derivatives can also be achieved via the cyclization of acyclic precursors, such as 1,3-butadiene (B125203) derivatives, in the presence of hydrogen chloride. google.com For obtaining specifically functionalized 2-chloropyridines, starting from more complex materials like 2,6-dichloropyridine (B45657) and performing selective functionalization is also a viable route. psu.edu

Table 1: Selected Methods for the Synthesis of 2-Chloropyridine Derivatives

Starting Material Reagents Product Type Reference
Pyridine-N-oxide Phosphorus oxychloride, Triethylamine 2-Chloropyridine tandfonline.com
2-Hydroxypyridine Phosphoryl chloride 2-Chloropyridine chempanda.com
1,3-Butadiene derivative Hydrogen chloride 2-Chloropyridine derivative google.com

Synthesis of 3-Piperidinyl Moieties

The synthesis of the 3-piperidinyl building block, typically as a protected and activated species, is a critical step. Piperidines are prevalent scaffolds in pharmaceuticals, and numerous synthetic methods have been developed. mdpi.comajchem-a.com A common strategy for creating 3-substituted piperidines is the hydrogenation of corresponding pyridine derivatives. mdpi.comwikipedia.org

More advanced and stereoselective methods have emerged. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can convert pyridine derivatives into 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the desired 3-substituted piperidines. acs.org This method involves a three-step sequence: partial reduction of pyridine, asymmetric carbometalation, and a final reduction. acs.org Chemo-enzymatic strategies, which use a combination of chemical synthesis and biocatalysis, also provide an efficient route to asymmetrically dearomatize activated pyridines to yield stereo-defined substituted piperidines. acs.org For the purpose of cross-coupling, the synthesized piperidine would need to be functionalized at the C3 position, for example, as N-Boc-3-bromopiperidine or an N-Boc-piperidine-3-boronic ester.

Table 2: Modern Synthetic Approaches to 3-Substituted Piperidines

Method Key Transformation Features Reference
Catalytic Hydrogenation Reduction of a 3-substituted pyridine Widely applicable, various catalysts (Ni, Co, Ru) mdpi.comwikipedia.org
Asymmetric Reductive Heck Rh-catalyzed carbometalation of a dihydropyridine (B1217469) High enantioselectivity, access to chiral piperidines acs.org
Chemo-enzymatic Cascade Amine oxidase/ene imine reductase cascade High stereoselectivity, green chemistry approach acs.org

C-C Bond Formation Methodologies for Coupling Pyridine and Piperidine Fragments

With the two key building blocks in hand, the final step is their convergent coupling. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org In the context of synthesizing Pyridine, 2-chloro-4-(3-piperidinyl)-, this would typically involve the reaction of a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) with an N-protected piperidine-3-boronic acid or its corresponding ester.

The reaction is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govnih.gov While the Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups, the coupling of 2-pyridyl organometallics can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, which can affect catalyst activity. researchgate.net Careful selection of ligands, such as bulky phosphines, can mitigate these issues and promote efficient coupling. libretexts.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes the C-C bond formation libretexts.orgnih.gov
Ligand Triphenylphosphine (PPh₃), dppf Stabilizes the Pd(0) active species, tunes reactivity libretexts.org
Base Na₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species nih.gov
Solvent Dioxane/Water, DME, Toluene Solubilizes reactants nih.gov
Boron Reagent Boronic acid (RB(OH)₂) or Boronic ester (RB(OR)₂) Nucleophilic partner libretexts.org

Negishi Coupling and Related Organometallic Approaches

The Negishi coupling presents a powerful alternative to the Suzuki-Miyaura reaction. It involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide or triflate. orgsyn.org This reaction is particularly effective for forming C(sp²)-C(sp³) bonds and often exhibits high functional group tolerance and reactivity. nih.gov

For the synthesis of the target molecule, the Negishi pathway could involve two scenarios:

Reaction of a 2-chloro-4-halopyridine with a 3-(iodo- or bromozincio)piperidine derivative.

Reaction of a 3-halopiperidine with a (2-chloro-pyridin-4-yl)zinc halide.

The organozinc reagents are typically prepared in situ from the corresponding organohalide via transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.org The subsequent cross-coupling with the halide partner is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. orgsyn.orgnih.gov The Negishi coupling is often noted for its mild reaction conditions and high yields, making it a valuable strategy for constructing complex heterocyclic systems. nih.gov

Direct Arylation and Functionalization Strategies

The synthesis of the 2-chloro-4-(3-piperidinyl)pyridine scaffold can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-carbon bond between the pyridine and piperidine rings. Key strategies include the functionalization of a pre-existing 2-chloropyridine at the C4 position or the coupling of a piperidine derivative to a pyridine ring.

Palladium-catalyzed cross-coupling reactions are a principal tool for this purpose. One effective method involves the C4-selective cross-coupling of 2,4-dichloropyridine (B17371) with organometallic reagents. The use of a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, with a palladium catalyst can override the conventional reactivity where the C2 halide (adjacent to the nitrogen) is more reactive. nih.gov This allows for the selective installation of various aryl and alkyl groups at the C4 position while retaining the C2 chlorine for further functionalization or as a final feature. nih.gov This ligand-controlled system is effective for Suzuki, Kumada, and Negishi cross-couplings, enabling the use of organoboron, organomagnesium, and organozinc reagents, respectively. nih.gov

Another powerful strategy involves the direct C4-metalation of pyridine derivatives. Overcoming the inherent electronic properties of the pyridine ring, which favor C2 functionalization, can be achieved using specific reagents. nih.gov For instance, n-butylsodium can deprotonate pyridine selectively at the C4 position, creating a 4-sodiopyridine intermediate. nih.gov This nucleophilic intermediate can then be trapped with an appropriate electrophile. For more complex couplings, the 4-sodiopyridine can be transmetalated with zinc chloride to form a 4-pyridylzinc chloride, which can then undergo Negishi cross-coupling with a variety of aryl and heteroaryl halides. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules. nih.gov

Direct C-H arylation represents a more atom-economical approach, eliminating the need for pre-functionalization of one of the coupling partners. chemrxiv.org Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been developed, offering a streamlined, cost-effective alternative to traditional cross-coupling reactions. chemrxiv.orgchemrxiv.org While these methods highlight the potential for direct coupling, achieving C4 selectivity on a simple pyridine ring remains a significant challenge due to the electronic activation of the C2 and C6 positions by the nitrogen atom. nih.govresearchgate.net

Finally, nucleophilic aromatic substitution (SNAr) offers a classical yet effective route. A suitably protected 3-aminopiperidine or a related piperidine nucleophile can displace a leaving group, such as a halogen, at the C4 position of a 2-chloropyridine derivative. This is exemplified in the synthesis of related structures where piperidine derivatives displace fluorine atoms from pyridine rings at high temperatures. acs.org The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) demonstrates the feasibility of SNAr at the C2 position, facilitated by the electron-withdrawing nitro group. nih.gov A similar principle applies to the C4 position if a suitable electron-withdrawing group or activating feature is present.

Table 1: Direct Arylation and Functionalization Strategies

Strategy Key Reagents/Catalysts Description Reference
C4-Selective Cross-Coupling Pd catalyst, IPr (NHC ligand), Organoboron/zinc/magnesium reagents A sterically hindered ligand directs coupling to the C4 position of 2,4-dichloropyridine, leaving the C2-chloro substituent intact. nih.gov
C4-Metalation and Trapping n-Butylsodium, ZnCl₂, Pd catalyst, Aryl halides Deprotonation of 2-chloropyridine at C4, followed by transmetalation to zinc and subsequent Negishi cross-coupling. nih.gov
Direct C-H Arylation Pd catalyst, Fluoroarenes Direct coupling of a C-H bond on one partner with a C-Halogen bond on the other, though C4 selectivity can be challenging. chemrxiv.orgchemrxiv.org
Nucleophilic Aromatic Substitution (SNAr) Piperidine nucleophile, 2-chloro-4-halopyridine Displacement of a halide at the C4 position by a piperidine derivative, often requiring high temperatures or activating groups. acs.org

Halogenation and Functional Group Interconversion at the Pyridine Ring

Chlorination Techniques and Regioselectivity

Introducing a chlorine atom specifically at the C2 position of a 4-(3-piperidinyl)pyridine intermediate is most effectively achieved through the chemistry of pyridine N-oxides. The direct halogenation of pyridine is often unselective and requires harsh conditions. researchgate.net In contrast, oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution and also enables deoxygenative functionalization. researchgate.netscripps.eduyoutube.com

The most common and highly regioselective method for C2-chlorination is the treatment of a pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂). researchgate.netresearchgate.netyoutube.com The reaction proceeds via activation of the N-oxide oxygen by the electrophilic reagent, which dramatically increases the electrophilicity of the C2 and C4 positions of the pyridine ring. researchgate.net This allows for the nucleophilic attack of a chloride anion at the C2 position. A subsequent elimination step removes the activated oxygen group and restores the aromaticity of the ring, yielding the 2-chloropyridine derivative. researchgate.net The regioselectivity is generally high for the C2 position, although C4-chlorinated byproducts can sometimes form. researchgate.netyoutube.com Reaction conditions can be optimized to favor C2-chlorination, for example by controlling the temperature and stoichiometry of the reagents. youtube.com

Table 2: C2-Chlorination Techniques

Method Reagent Substrate Key Features Reference
Deoxygenative Chlorination POCl₃, SOCl₂, or (COCl)₂ Pyridine N-oxide High regioselectivity for the C2 position. Proceeds under relatively mild conditions. The most common laboratory method. researchgate.netresearchgate.netyoutube.com
Direct Gas-Phase Halogenation Cl₂ Pyridine Industrial method requiring high temperatures. Often results in a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine. youtube.com

Transformations of Other Halogens to Chlorine

Halogen exchange, or a "retro-Finkelstein" reaction, provides a pathway to convert a different halogen at the C2 position, such as bromine or iodine, into the desired chlorine. frontiersin.org Such transformations are thermodynamically challenging as they involve replacing a better leaving group (iodide or bromide) with a poorer one (chloride). Consequently, these reactions are typically not spontaneous and require metal catalysis. frontiersin.orgnih.gov

Various transition metal complexes, particularly those involving copper, nickel, and palladium, have been developed to facilitate these exchanges. frontiersin.orgnih.gov The mechanism generally involves the oxidative addition of the aryl halide (e.g., 2-bromopyridine (B144113) derivative) to a low-valent metal center, followed by a ligand exchange where the halide on the metal is swapped with a chloride from the reaction medium (e.g., from a salt like CuCl or an additive). The final step is a reductive elimination that releases the aryl chloride product and regenerates the active catalyst. frontiersin.org While these methods are well-established for a range of aryl halides, their application to specific, highly functionalized substrates like a 4-(3-piperidinyl)-2-bromopyridine would require empirical optimization of catalysts, ligands, and reaction conditions to achieve high efficiency and avoid side reactions. sciencemadness.org

Stereoselective Synthesis of Pyridine, 2-chloro-4-(3-piperidinyl)-

Controlling the absolute stereochemistry at the C3 position of the piperidine ring is crucial for many of its applications. This is achieved through asymmetric synthesis, which can be broadly categorized into methods using chiral auxiliaries or catalytic asymmetric reactions, followed by diastereoselective transformations.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

The most advanced methods for generating the chiral 3-substituted piperidine moiety often rely on catalytic asymmetric synthesis starting from pyridine itself. A notable strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgnih.gov In this multi-step process, pyridine is first partially reduced and protected (e.g., as a phenyl carbamate) to form a dihydropyridine intermediate. nih.govorganic-chemistry.org This dihydropyridine then undergoes a highly regio- and enantioselective rhodium-catalyzed carbometalation with a suitable coupling partner, such as an arylboronic acid, in the presence of a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos). acs.orgorganic-chemistry.orgsnnu.edu.cn This key step creates a 3-substituted tetrahydropyridine (B1245486) with high enantiomeric excess. nih.govacs.org Subsequent reduction of the remaining double bond and deprotection yields the enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. rsc.org For example, an asymmetric synthesis of substituted piperidines can be achieved through a condensation reaction induced by an exocyclic chirality from a chiral amine. rsc.org These methods provide enantiopure piperidine building blocks that can then be coupled to the 2-chloropyridine core using the strategies described in section 2.3.3.

Table 3: Asymmetric Synthesis of the Chiral Piperidine Moiety

Method Catalyst/Auxiliary Description Reference
Catalytic Asymmetric Reductive Heck Reaction [Rh(cod)(OH)]₂, Chiral Ligand (e.g., Segphos) A three-step sequence starting from pyridine: partial reduction, Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine, and final reduction to the piperidine. nih.govacs.orgnih.govorganic-chemistry.orgsnnu.edu.cn
Chiral Auxiliary-Induced Condensation Chiral Amines A chiral amine is used to induce chirality during the formation of the piperidine ring via a condensation reaction. rsc.org

Diastereoselective Approaches

Once a chiral center is established, or during the ring-forming process, controlling the relative stereochemistry of all substituents is paramount. Diastereoselective reactions are employed to ensure the formation of a single diastereomer out of several possibilities.

In the context of building the piperidine ring from a substituted pyridine, catalytic hydrogenation is a common step. The hydrogenation of a substituted pyridine, for example, often proceeds with high cis-diastereoselectivity, where the hydrogen atoms add from the same face of the ring, influenced by the catalyst surface and existing substituents. rsc.orgmdpi.com If the trans-diastereomer is desired, further synthetic steps, such as controlled epimerization via diastereoselective lithiation and trapping, can be employed. rsc.org

When constructing the piperidine ring through cyclization, the stereochemical outcome can be directed by the reaction conditions and the nature of the reactants. Multi-component domino reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones, where multiple stereocenters are set in a single cascade process. researchgate.net Similarly, the diastereoselective reduction of a tetrahydropyridine intermediate, such as one formed via the asymmetric methods described above, is a critical step. nih.gov The choice of reducing agent and reaction conditions can selectively reduce one of the double bonds in a dihydropyridine intermediate, leading to tetrahydropyridines with different substitution patterns and stereochemistry. nih.gov Further functionalization, such as diastereoselective epoxidation of the remaining double bond followed by regioselective ring-opening, allows for the synthesis of densely functionalized piperidines with precise stereocontrol. nih.gov

Total Synthesis Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of C-C and C-N bonds, with palladium-catalyzed cross-coupling reactions being paramount. These methods provide a versatile and efficient means to assemble the target molecule from readily available starting materials.

Suzuki-Miyaura Coupling: This approach involves the reaction of an organoboron compound with an organic halide. For the synthesis of Pyridine, 2-chloro-4-(3-piperidinyl)-, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of 2,4-dichloropyridine with a piperidine-3-boronic acid derivative.

Strategy B: Coupling of a 4-halo-2-chloropyridine with a piperidine-derived organoboron reagent.

A significant challenge in these approaches is the regioselective coupling at the C-4 position of the pyridine ring, as the C-2 position is generally more reactive towards palladium-catalyzed reactions. However, studies have shown that the use of sterically hindered phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C-4 position of 2,4-dichloropyridines. organic-chemistry.org The piperidine nitrogen would likely require a protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate purification. The final step would involve the deprotection of the piperidine nitrogen.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. A plausible Negishi coupling approach would involve the reaction of a 3-(halozinc)piperidine derivative with 2,4-dichloropyridine. organic-chemistry.orgnih.govnih.govorgsyn.org Similar to the Suzuki-Miyaura coupling, regioselectivity at the C-4 position of the pyridine ring is a key consideration. The use of specific palladium catalysts and ligands is crucial to control the reaction's outcome. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction offers an alternative synthetic route. wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.orgrsc.org A potential strategy would involve the reaction of 2,4-dichloropyridine with 3-aminopiperidine. The piperidine's secondary amine and the primary exocyclic amine would both be nucleophilic, necessitating a carefully designed protecting group strategy to ensure the desired C-N bond formation at the pyridine C-4 position. The use of bulky phosphine ligands is known to facilitate the coupling of primary and secondary amines with aryl halides. wikipedia.orglibretexts.org

Synthesis via a Piperidinyl Grignard Reagent

Another viable approach involves the use of a Grignard reagent derived from a 3-halopiperidine. The N-protected 3-halopiperidine can be converted to its corresponding Grignard reagent, which can then be reacted with 2,4-dichloropyridine. The regioselectivity of this reaction would need to be carefully controlled, potentially through the choice of solvent and reaction temperature.

Multi-step Synthesis from Pyridine and Piperidine Precursors

A more classical, multi-step approach could also be employed. For instance, one could start with the synthesis of a 4-substituted pyridine that can be later converted to the piperidinyl group. An example is the synthesis of 2-chloro-4-methylpyridine, which can be halogenated at the methyl group and subsequently reacted with a piperidine derivative. google.com However, for the target molecule, this would require the synthesis of a piperidine with a suitable nucleophilic handle at the 3-position.

A plausible multi-step sequence is outlined below:

Protection of Piperidine: Start with commercially available 3-hydroxypiperidine (B146073) and protect the nitrogen with a Boc group to give N-Boc-3-hydroxypiperidine. google.comgoogle.com

Activation of the Hydroxyl Group: Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate.

Formation of an Organometallic Reagent: Convert the activated piperidine derivative into an organolithium or organotin reagent.

Coupling Reaction: React the organometallic piperidine derivative with 2,4-dichloropyridine under conditions that favor C-4 substitution.

Deprotection: Remove the Boc protecting group to yield the final product.

The following table summarizes potential synthetic pathways:

Reaction Type Pyridine Starting Material Piperidine Reagent Key Considerations
Suzuki-Miyaura Coupling2,4-DichloropyridineN-Boc-piperidine-3-boronic acid or esterRegioselectivity, ligand choice
Negishi Coupling2,4-DichloropyridineN-Boc-3-(halozinc)piperidineRegioselectivity, preparation of organozinc reagent
Buchwald-Hartwig Amination2,4-DichloropyridineN-Protected-3-aminopiperidineProtecting group strategy, ligand choice
Grignard Reaction2,4-DichloropyridineN-Boc-3-piperidylmagnesium halideRegioselectivity, Grignard reagent stability
Multi-step Synthesis2,4-DichloropyridineN-Boc-3-hydroxypiperidineMultiple steps, activation of hydroxyl group

Mechanistic Investigations of Key Synthetic Steps

The key to successfully synthesizing Pyridine, 2-chloro-4-(3-piperidinyl)- lies in understanding the mechanisms of the crucial bond-forming reactions. The mechanisms of palladium-catalyzed cross-coupling reactions are well-studied and provide a framework for optimizing the synthesis of the target molecule.

Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycles of Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions share common fundamental steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,4-dichloropyridine), forming a Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the pyridine ring.

Transmetalation (for Suzuki-Miyaura and Negishi): The organoboron or organozinc reagent transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base in the Suzuki-Miyaura reaction.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.

The regioselectivity of the coupling at the C-4 position of 2,4-dichloropyridine is a critical mechanistic aspect. While the C-2 position is generally more electron-deficient and thus more reactive towards oxidative addition, the use of bulky phosphine ligands or N-heterocyclic carbenes can sterically hinder the approach of the palladium catalyst to the C-2 position, thereby favoring reaction at the C-4 position. organic-chemistry.org

Mechanistic Considerations for Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, after the initial oxidative addition of the palladium catalyst to the aryl halide, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of base and ligand is crucial for the efficiency of this reaction. wikipedia.org

The following table outlines the key mechanistic steps for the proposed synthetic routes:

Reaction Initiation Propagation Termination/Product Formation
Suzuki-Miyaura Oxidative addition of Pd(0) to 2,4-dichloropyridineTransmetalation with piperidine-boronic acid derivative (base-mediated)Reductive elimination of Pyridine, 2-chloro-4-(3-piperidinyl)-
Negishi Oxidative addition of Pd(0) to 2,4-dichloropyridineTransmetalation with piperidinylzinc reagentReductive elimination of the final product
Buchwald-Hartwig Oxidative addition of Pd(0) to 2,4-dichloropyridineCoordination of 3-aminopiperidine, deprotonation to form Pd-amido complexReductive elimination of the C-N coupled product

Structure Activity Relationship Sar Studies of Pyridine, 2 Chloro 4 3 Piperidinyl Analogs

Systematic Modification of the Pyridine (B92270) Ring System

The pyridine ring is a cornerstone of the molecule's architecture, and its systematic modification has been a focal point of SAR studies. These investigations have explored how various substituents and structural alterations to this aromatic system impact its biological profile.

Substituent Effects at C-2 (Chloro-group modifications)

The chloro-substituent at the C-2 position of the pyridine ring plays a pivotal role in the molecule's activity. Research into analogous series of compounds has shown that the nature of the substituent at this position can dramatically alter the biological response. While direct modification of the chloro-group in "Pyridine, 2-chloro-4-(3-piperidinyl)-" has not been extensively reported, data from related pyridine derivatives offer valuable insights. For instance, in other series of biologically active pyridines, replacing the chloro group with other halogens or with electron-donating or electron-withdrawing groups has been shown to modulate activity. A review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms could in some cases lead to lower activity compared to other substituents like methoxy (B1213986) or hydroxyl groups. nih.gov

Table 1: Hypothetical Activity of C-2 Substituted Analogs Based on General SAR Principles

Compound C-2 Substituent Predicted Relative Activity
1 -Cl Baseline
2 -F Potentially similar or slightly lower
3 -Br Potentially similar or slightly lower
4 -CH3 Potentially altered

This table is illustrative and based on general principles observed in other pyridine series, not on direct experimental data for "Pyridine, 2-chloro-4-(3-piperidinyl)-" analogs.

Isosteric Replacements of the Pyridine Nitrogen

Furthermore, the concept of using saturated bioisosteres for aromatic rings has gained traction. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold has been shown to improve physicochemical properties such as solubility and metabolic stability in certain drug candidates. chemrxiv.org This suggests that exploring such replacements for the pyridine ring in "Pyridine, 2-chloro-4-(3-piperidinyl)-" could lead to analogs with improved pharmacokinetic profiles.

Aromatic Ring Substitutions and Their Impact on Activity

The introduction of additional substituents onto the pyridine ring can provide a finer tuning of the molecule's activity. The position and electronic nature of these substituents are critical. For many pyridine-based compounds, substitutions at positions other than C-2 and C-4 can influence planarity, electronic density, and steric interactions with the target protein. A general review on the structure-activity relationship of pyridine derivatives highlighted that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or additional halogens might decrease it. nih.gov

In the context of "Pyridine, 2-chloro-4-(3-piperidinyl)-", substitutions at the C-3, C-5, or C-6 positions would be expected to modulate the compound's biological profile. For instance, introducing a small electron-donating group might enhance activity by increasing the electron density of the pyridine ring, whereas a bulky group could introduce steric hindrance and reduce binding affinity.

Structural Variations of the Piperidine (B6355638) Moiety

The piperidine moiety at the C-4 position of the pyridine ring is another critical component for biological activity, offering multiple avenues for structural modification to probe SAR.

N-Substitution Patterns and Conformational Analysis

The nitrogen atom of the piperidine ring is a key site for modification. Introducing various substituents on this nitrogen can influence the molecule's polarity, lipophilicity, and ability to form interactions with the biological target. While specific data on N-substituted analogs of "Pyridine, 2-chloro-4-(3-piperidinyl)-" is scarce, studies on related piperidine-containing compounds have shown that N-alkylation, N-acylation, or the introduction of other functional groups can have a significant impact on activity.

Table 2: Potential N-Substituted Piperidine Analogs and Their Predicted Properties

Compound N-Substituent Predicted Change in Lipophilicity Potential for Additional Interactions
6 -H Baseline Hydrogen bond donor
7 -CH3 Increased -
8 -C(O)CH3 Increased Hydrogen bond acceptor
9 -SO2CH3 Increased Hydrogen bond acceptor

This table is illustrative and based on general chemical principles.

Stereochemical Influences of the Piperidine Ring

The piperidine ring in "Pyridine, 2-chloro-4-(3-piperidinyl)-" is attached to the pyridine core at a chiral center (C-3 of the piperidine). Therefore, the stereochemistry at this position is expected to be a critical determinant of biological activity. The (R) and (S) enantiomers could exhibit significantly different potencies and selectivities due to differential interactions with a chiral binding site on the target protein.

While direct studies on the stereochemical preferences of "Pyridine, 2-chloro-4-(3-piperidinyl)-" are not available in the provided search results, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, in the development of inhibitors for cholesterol 24-hydroxylase, the stereochemistry of substituted piperidine derivatives was a key factor in achieving high potency and selectivity. acs.org Therefore, the synthesis and evaluation of individual enantiomers of "Pyridine, 2-chloro-4-(3-piperidinyl)-" would be a crucial step in elucidating a complete SAR profile. The spatial orientation of the piperidine ring relative to the pyridine core, dictated by the stereochemistry at C-3, will likely have a profound impact on how the molecule presents its key binding elements to its biological target.

Ring Expansion and Contraction of the Piperidine Ring

The piperidine ring is a common motif in many biologically active compounds due to its ability to adopt various conformations and interact with biological targets. mdpi.comnih.gov Altering the size of this heterocyclic ring can have profound effects on the compound's activity by changing its conformational flexibility, basicity, and the spatial orientation of its substituents.

Research into analogs of 2-chloro-4-(3-piperidinyl)pyridine has explored the impact of expanding the piperidine ring to a seven-membered azepane ring or contracting it to a five-membered pyrrolidine (B122466) ring. These modifications can significantly alter the distance and geometry of interactions with the target protein. For instance, in the context of antagonists for the CXCR3 chemokine receptor, modifications to the piperidine ring have been a key area of investigation. nih.gov

The rationale behind ring expansion is to probe for additional binding pockets or to optimize the orientation of substituents to enhance interactions. Conversely, ring contraction can impose conformational constraints that may lock the molecule into a more bioactive conformation or improve selectivity by disfavoring binding to off-target proteins. The optimal ring size is often target-dependent and is a crucial parameter to investigate during lead optimization.

A hypothetical representation of the effect of piperidine ring size modification on biological activity is shown below:

Ring SystemRelative ActivityRationale for Activity Change
Pyrrolidine (5-membered)May decrease or increaseIncreased rigidity may lead to a more favorable or unfavorable binding conformation. Altered pKa could affect ionization and target interaction.
Piperidine (6-membered) Reference Optimal balance of flexibility and pre-organization for the target.
Azepane (7-membered)May decrease or increaseIncreased flexibility allows for exploration of larger binding pockets but may come at an entropic cost. The position of the nitrogen and its substituents relative to the pyridine ring is altered.

Linker Region Modifications and Their Influence on Ligand-Target Interactions

Substituent Effects at C-4 of the Pyridine Ring

The C-4 position of the pyridine ring, where the piperidinyl moiety is attached, is a critical juncture for influencing ligand-target interactions. Substituents on the pyridine ring can modulate the electronic properties of the ring system and introduce steric bulk, which can affect binding affinity and selectivity. For example, the introduction of a nitro group at the 3-position of a pyridine ring can create a strong electrophilic center at the 2-position, facilitating nucleophilic substitution. nih.gov

The table below illustrates hypothetical effects of substituents at or near the C-4 position of the pyridine ring on the activity of 2-chloro-4-(3-piperidinyl)pyridine analogs.

Substituent at C-4 LinkagePredicted Effect on ActivityRationale
Direct C-C bondReference activityProvides a direct and relatively rigid connection between the two ring systems.
Ether Linkage (-O-)May increase flexibilityIntroduces a flexible linker, potentially allowing for better positioning of the piperidine ring within the binding site.
Amine Linkage (-NH-)Can form hydrogen bondsThe NH group can act as a hydrogen bond donor, potentially forming a key interaction with the target protein.
Carbonyl Linkage (-C=O-)Can act as a hydrogen bond acceptorThe carbonyl oxygen can form hydrogen bonds with the target, and its planarity can influence the molecule's conformation.

Alkyl Chain Modifications and Flexibility

Introducing or modifying alkyl chains attached to the core structure can significantly impact the molecule's lipophilicity, flexibility, and ability to explore the binding pocket of a target protein. While the parent compound "Pyridine, 2-chloro-4-(3-piperidinyl)-" does not inherently have a flexible alkyl chain linker, analogs often incorporate such features to optimize activity.

For instance, in the development of MAO-B inhibitors, the length of an alkyl linker between a benzyl (B1604629) piperidinyl ring and a secondary amino group was found to be critical for potent inhibition. acs.org An alkyl chain of two carbons was identified as optimal. This suggests that the flexibility and length of such a linker are finely tuned to the topology of the enzyme's active site. acs.org

The following table provides a hypothetical overview of how alkyl chain modifications could influence the activity of analogs.

Alkyl Chain ModificationPotential Impact on ActivityJustification
No alkyl chainReference rigidityThe direct linkage provides a more constrained conformation.
Short alkyl chain (1-2 carbons)May increase potencyProvides optimal flexibility to position the piperidinyl ring for key interactions without a significant entropic penalty.
Long alkyl chain (>3 carbons)May decrease potencyIncreased flexibility can lead to a higher entropic cost upon binding and may introduce unfavorable interactions or conformations.
Branched alkyl chainCan improve selectivitySteric hindrance from branching can prevent binding to off-targets or orient the molecule in a specific, more active conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that drive activity.

Descriptor Selection and Calculation for SAR Analysis

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its physicochemical, steric, electronic, and topological properties.

For a series of Pyridine, 2-chloro-4-(3-piperidinyl)- derivatives, a relevant set of descriptors would likely include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and polar surface area (PSA). These are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors help to model electrostatic interactions and the reactivity of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors (e.g., dihedral angles) that define the spatial arrangement of the molecule.

The selection of descriptors is often guided by the known mechanism of action of the compounds and the nature of the ligand-target interactions.

Statistical Models for Activity Prediction

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors with the observed biological activity (e.g., IC50 values).

Commonly used statistical models in QSAR studies include:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between structure and activity.

For example, in the development of antimalarial agents based on a nih.govacs.orgacs.orgtriazolo[4,3-a]pyridine scaffold, virtual screening and molecular docking were used to predict the activity of a large library of compounds. mdpi.com While not a traditional QSAR study, this approach relies on similar principles of correlating structural features with predicted binding affinity. The success of such a model depends on its statistical validity, which is typically assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set of compounds.

The development of a predictive QSAR model for Pyridine, 2-chloro-4-(3-piperidinyl)- derivatives would enable the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and thereby accelerating the drug discovery process.

Pharmacophore Elucidation for Target Binding of Pyridine, 2-chloro-4-(3-piperidinyl)- Scaffolds

The elucidation of a pharmacophore model for Pyridine, 2-chloro-4-(3-piperidinyl)- scaffolds is essential for understanding the key molecular interactions required for binding to their biological targets. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

Based on structure-based drug design studies of related 3-piperidinyl pyridine derivatives, a pharmacophore model for CH24H inhibitors has been proposed. acs.org This model highlights several critical interaction points:

Heme-Coordinating Group: A key feature is a nitrogen atom within the pyridine ring that directly coordinates with the heme iron in the active site of the enzyme. This interaction is fundamental for potent inhibition.

Hydrophobic Interactions: The scaffold must fit within a specific hydrophobic pocket. In the case of CH24H inhibitors, this pocket is located under Helix F of the enzyme. The substituents on both the pyridine and piperidine rings contribute to these crucial hydrophobic interactions.

Hydrogen Bonding: A hydrogen bond interaction with specific amino acid residues, such as Gly369 in CH24H, is preferred for enhanced inhibitory activity. acs.org This interaction helps to properly orient the molecule within the binding site.

Steroidal Cavity Occupancy: The lipophilic portions of the molecule, including the piperidine ring and its substituents, are thought to occupy a lipophilic pocket often referred to as the steroidal cavity. The nature and size of the groups in this region significantly influence binding affinity.

The general pharmacophore for this class of compounds can be summarized by the following key features:

Pharmacophore FeatureDescription
Heme-Coordinating Heterocycle The pyridine ring, with its nitrogen atom, serves as the primary point of interaction with the heme iron of the target enzyme.
Hydrophobic Core The overall shape and substitution pattern of the molecule must allow it to fit snugly within a hydrophobic binding pocket.
Hydrogen Bond Acceptor/Donor Specific functional groups capable of forming hydrogen bonds with key residues in the active site are crucial for anchoring the molecule and ensuring high affinity.
Lipophilic Moiety The piperidine ring and its associated substituents occupy a lipophilic region of the binding site, contributing to the overall binding energy.

Medicinal Chemistry Applications and Target Interactions of Pyridine, 2 Chloro 4 3 Piperidinyl Derivatives

Exploration of Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- as a Privileged Scaffold

The concept of "privileged scaffolds" is central to modern drug discovery, identifying molecular cores that can be systematically modified to interact with a variety of biological targets. Both pyridine and piperidine (B6355638) rings are independently considered privileged structures in medicinal chemistry. acs.orgnih.gov The pyridine ring, a bioisostere of a phenyl group, offers a six-membered aromatic system with an embedded nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility. nih.govacs.org The piperidine moiety provides a saturated, flexible, three-dimensional structure with a basic nitrogen atom, which is a common feature in many natural products and synthetic drugs. nih.gov

The combination of these two pharmacophoric elements in the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core creates a versatile template. The 2-chloro substituent on the pyridine ring provides a handle for further chemical modification through nucleophilic substitution reactions. The 3-positional linkage of the piperidine ring offers specific stereochemical and conformational properties that can be crucial for target recognition. The exploration of this scaffold allows for the systematic investigation of structure-activity relationships (SAR) by modifying the pyridine ring, the piperidine ring, and the linkage between them to achieve desired potency and selectivity against various biological targets. nih.govnih.gov

Identification and Validation of Molecular Targets Interacting with Pyridine, 2-chloro-4-(3-piperidinyl)-

While the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold holds significant potential, the available literature provides more extensive data on closely related analogs. These studies offer valuable insights into the types of molecular targets that derivatives of this core structure are likely to interact with.

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. While pyridine and piperidine moieties are common in GPCR ligands, specific research on "Pyridine, 2-chloro-4-(3-piperidinyl)-" derivatives targeting this receptor class is limited in the reviewed literature. However, studies on related structures provide clues. For instance, derivatives of 2,4,6-triaminopyrimidine (B127396) have been explored as ligands for the histamine (B1213489) H4 receptor, a GPCR involved in inflammatory responses. nih.gov These studies highlight the importance of the basic nitrogen in the piperidine or piperazine (B1678402) ring for receptor affinity. nih.gov Further investigation is required to determine if the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold can be adapted to target specific GPCRs with high affinity and selectivity.

Ion channels are another important class of drug targets. The nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels, are known to bind ligands containing pyridine and piperidine rings, such as nicotine (B1678760) itself. nih.gov Research into modulators of α3β4 nAChRs has shown that derivatives of aristoquinoline, which feature a piperidine-like moiety, can act as inhibitors. nih.gov Appending a chlorine atom to a pyridine ring in some of these analogs has been shown to produce marginal changes in potency. nih.gov This suggests that the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold could potentially be developed into modulators of nAChRs or other ion channels, although direct evidence for this specific scaffold is not prominent in the current literature.

The most significant body of research for derivatives of a 3-piperidinyl pyridine core lies in the realm of enzyme inhibition.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: Recent studies have identified 3,4-disubstituted pyridine derivatives as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific cytochrome P450 enzyme. acs.org While not an exact match to the "2-chloro-4-(3-piperidinyl)-" scaffold, the core structure is a 3-piperidinyl pyridine. Optimization of a lead compound led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. acs.org The X-ray crystal structure of this inhibitor in complex with the enzyme revealed key interactions, providing a basis for structure-based drug design. acs.org

Kinase Inhibitors: The pyridine-quinoline hybrid structure has been investigated for the inhibition of PIM-1 kinase, with some derivatives showing potent activity and inducing apoptosis in cancer cell lines. nih.gov Additionally, piperazine derivatives have been explored as inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2). nih.gov This suggests that the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core could be a valuable starting point for the development of novel kinase inhibitors.

Urease Inhibitors: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. nih.gov Several of these compounds displayed potent inhibition, with IC50 values in the low micromolar range. nih.gov Although the core is a piperazine and the pyridine is substituted with a nitro group, this research demonstrates the potential of the broader pyridinyl-heterocycle class as enzyme inhibitors.

Interactive Data Table: Enzyme Inhibition by 3-Piperidinyl Pyridine Derivatives and Analogs

Compound/Derivative ClassTarget EnzymeKey Findings (IC50)Reference
4-(4-methyl-1-pyrazolyl)pyridine derivativeCholesterol 24-Hydroxylase (CH24H)8.5 nM acs.org
Pyridine-quinoline hybrid (Compound 5e)PIM-1 KinaseNot specified, but showed potent inhibition nih.gov
1-(3-nitropyridin-2-yl)piperazine derivatives (5b, 5c)Urease2.13 µM and 2.0 µM nih.gov

The development of ligands for transporters and reuptake inhibitors often involves scaffolds containing basic nitrogen atoms, such as the piperidine ring. These are crucial for interacting with the binding sites of monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). While the general class of piperidine-containing compounds is well-represented in this area, specific studies focusing on the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core are not readily found in the surveyed literature. The structural and electronic properties of this scaffold, however, make it a plausible candidate for exploration in the design of novel transporter inhibitors.

Ligand Design Strategies Based on Pyridine, 2-chloro-4-(3-piperidinyl)- Core

The design of potent and selective ligands based on the "Pyridine, 2-chloro-4-(3-piperidinyl)-" core involves several key strategies, as informed by research on related analogs.

Structure-Activity Relationship (SAR) Studies: A primary strategy is the systematic modification of the core scaffold to understand the structure-activity relationship. For the CH24H inhibitors, SAR studies revealed that the methyl group on the pyrazole (B372694) ring was crucial for specific recognition by the enzyme. acs.org The replacement of a phenyl group with a pyridyl group was shown to reduce lipophilicity and decrease off-target effects on CYP3A4, albeit with some loss of primary target potency. acs.org For antiproliferative pyridine derivatives, the presence and position of methoxy (B1213986), hydroxyl, and amino groups were found to enhance activity, while halogens or bulky groups tended to decrease it. nih.gov

Structure-Based Drug Design: Where crystal structures of the target protein are available, structure-based design can be a powerful tool. For the CH24H inhibitors, the X-ray crystal structure of a lead compound bound to the enzyme guided the optimization process. acs.org This allowed for the design of new analogs with improved interactions with key residues in the binding pocket.

Privileged Scaffold Hopping: This strategy involves making small, strategic changes to a known privileged scaffold to discover new chemical entities with improved properties. The development of the CH24H inhibitors started from known compounds and "hopped" to the 3,4-disubstituted pyridine scaffold. acs.org

Control of Physicochemical Properties: A key aspect of ligand design is the modulation of physicochemical properties such as lipophilicity (logP or logD) and ligand-lipophilicity efficiency (LLE). In the development of CH24H inhibitors, focusing on optimizing the LLE was a successful strategy to achieve high potency and selectivity. acs.org The introduction of nitrogen atoms into the core structure is a common tactic to reduce lipophilicity and improve pharmacokinetic properties. acs.org

Bioisosteric Replacements in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, biological activity, or pharmacokinetic profile by replacing a functional group with another that has similar spatial and electronic characteristics. cambridgemedchemconsulting.com In the context of derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-, this approach is crucial for refining potency, selectivity, and metabolic stability.

A common bioisosteric replacement involves modifying the piperidine ring. For instance, in the development of cannabinoid receptor 1 (CB1) allosteric modulators, a comparison between analogs containing a piperidinyl group and those with a diethylamino group at the same position showed that the diethylamino analogs were generally more potent. unc.edu This suggests that for certain targets, an acyclic amine may be a favorable bioisostere for the piperidine ring.

Another tactical bioisosteric replacement for the pyridine ring itself is the use of saturated bicyclic mimetics. For example, the 3-azabicyclo[3.1.1]heptane core has been successfully used as a bioisostere for the pyridine fragment in the antihistamine drug Rupatadine. chemrxiv.org This substitution can lead to significant improvements in physicochemical properties, such as a notable decrease in experimental lipophilicity (logD) and an increase in aqueous solubility, without drastically altering the calculated lipophilicity (clogP). chemrxiv.org Such modifications are key in overcoming developability issues in drug candidates.

Furthermore, strategic substitution on the pyridine ring, such as replacing a hydrogen atom with fluorine, can markedly influence potency. nih.gov While not a direct replacement of the core scaffold, this classical bioisosteric switch is a critical tool in the optimization of pyridine-containing leads. The replacement of hydrogen with deuterium (B1214612) is another subtle yet effective modification to modulate metabolism through the kinetic isotope effect, potentially increasing a drug's half-life. cambridgemedchemconsulting.com

The following table summarizes examples of bioisosteric replacements relevant to the optimization of pyridine-based compounds.

Original Fragment Bioisosteric Replacement Observed Effect Reference
Piperidinyl GroupDiethylamino GroupIncreased potency at CB1 receptor unc.edu
Pyridine Ring3-Azabicyclo[3.1.1]heptaneDecreased lipophilicity, increased solubility chemrxiv.org
Phenyl RingPyridine RingAltered selectivity and potency against proteases nih.gov
HydrogenDeuteriumReduced rate of metabolism cambridgemedchemconsulting.com

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to generate more potent, drug-like molecules. nih.gov The Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold and its constituent parts are well-suited for FBDD campaigns.

The pyridine ring itself is considered a "privileged structure," a motif frequently found in bioactive compounds and approved drugs, making it an attractive starting point for fragment libraries. nih.govmdpi.com A fragment library could include simple, substituted pyridines, piperidines, or even the combined chloropyridinyl-piperidine core to probe target surfaces.

An FBDD approach might begin by screening a library of fragments against a target of interest, for example, a protein kinase. Nuclear Magnetic Resonance (NMR) spectroscopy is a common technique used to detect the binding of these low-affinity fragments. nih.govnih.gov If a simple chloropyridine fragment shows binding near a key residue, and a separate piperidine-containing fragment binds in an adjacent pocket, these two hits can be computationally or synthetically linked. This "fragment-linking" strategy can lead to the development of a high-affinity ligand that incorporates the essential features of the Pyridine, 2-chloro-4-(3-piperidinyl)- structure.

Alternatively, a fragment corresponding to 2-chloropyridine (B119429) could be identified as a binder and then "grown" by adding substituents, such as the 3-piperidinyl group, to explore and exploit nearby binding interactions, ultimately improving potency and selectivity. nih.gov This iterative process of screening, structural analysis (often via X-ray crystallography), and chemical elaboration is the hallmark of FBDD. nih.govnih.gov

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR, to guide the design of potent and selective inhibitors. acs.org This approach is particularly effective for optimizing ligands like the derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-.

In the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), an SBDD approach was used to design 3,4-disubstituted pyridine derivatives. acs.org An X-ray crystal structure of a lead compound complexed with the enzyme revealed critical interactions: direct coordination of the pyridine nitrogen to the heme iron and hydrophobic interactions with a specific pocket. acs.org This knowledge allowed for the rational design of new analogs, such as selecting six-membered rings with a carbonyl group as a substituent at the 3-position of a 4-phenylpyridine (B135609) core to create new, favorable interactions. acs.org

Similarly, in the design of p21-activated kinase 4 (PAK4) inhibitors, SBDD guided the optimization of a 4-aminoquinazoline series. acs.org Crystal structures revealed how the inhibitors bound to the ATP-binding pocket, allowing researchers to hypothesize that specific modifications would improve selectivity over other kinases. acs.org For a hypothetical inhibitor based on the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold, SBDD could be used to:

Optimize Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the "hinge" region of a kinase backbone. The chloro-substituent's position can be fine-tuned to maximize van der Waals interactions in the pocket.

Exploit the Solvent-Exposed Region: The piperidine ring often extends into the solvent-exposed region of a binding site. SBDD can guide the addition of functional groups to this ring to form new hydrogen bonds or ionic interactions with residues on the protein surface, thereby increasing affinity and selectivity. For example, an amino group on the piperidine ring might be positioned to interact with an aspartate residue. acs.org

Enhance Selectivity: By comparing the binding pockets of different but related targets (e.g., different kinase isoforms), SBDD allows for the design of substituents that exploit subtle differences, leading to highly selective inhibitors. acs.org

The following table illustrates how SBDD principles can be applied to optimize pyridine-based inhibitors.

Design Principle Structural Element to Modify Intended Interaction Potential Outcome
Heme CoordinationPyridine NitrogenDirect coordination to heme ironPotent inhibition of metalloenzymes like CH24H acs.org
Hinge BindingPyridine NitrogenHydrogen bond with kinase hinge backboneKinase inhibition acs.org
Hydrophobic Pocket FillingChloro-substituent, Piperidine Ringvan der Waals / hydrophobic interactionsIncreased affinity and selectivity acs.org
Surface InteractionSubstituents on Piperidine RingHydrogen bonds or ionic interactions with surface residuesEnhanced potency and selectivity acs.org

Mechanisms of Target Modulation by Pyridine, 2-chloro-4-(3-piperidinyl)- Analogs

Derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)- can modulate the activity of their biological targets through various mechanisms, including direct competition with endogenous ligands (agonism/antagonism) or by binding to secondary sites (allosteric modulation).

Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site. nih.gov This binding event induces a conformational change in the receptor, which in turn modifies the binding or efficacy of the orthosteric ligand. nih.gov This can result in either positive allosteric modulation (PAM), where the agonist's effect is enhanced, or negative allosteric modulation (NAM), where the agonist's effect is diminished.

The Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold has been incorporated into molecules designed as allosteric modulators.

Negative Allosteric Modulators (NAMs): In studies on the cannabinoid 1 (CB1) receptor, indole-2-carboxamides featuring a piperidinyl group were identified as NAMs. unc.edu These compounds were found to reduce the maximum effect (Emax) of an agonist, demonstrating their ability to negatively modulate receptor activity without directly competing for the agonist's binding site. unc.edu

Positive Allosteric Modulators (PAMs): Analogs based on a 2-phenyl-3-(1H-pyrazol-4-yl) pyridine core, synthesized from 2-chloropyridine precursors, have been developed as PAMs for the M4 muscarinic acetylcholine receptor (mAChR). nih.gov These compounds were shown to increase the potency of the endogenous agonist acetylcholine, a characteristic feature of positive allosteric modulation. nih.gov

Allosteric modulation offers a key therapeutic advantage: since allosteric sites are often less conserved than orthosteric sites across receptor subtypes, it can be easier to achieve subtype selectivity, potentially leading to drugs with fewer side effects. nih.gov

Orthosteric Binding Mechanisms

Orthosteric binding involves the direct interaction of a ligand with the primary, evolutionarily conserved binding site of a receptor or enzyme, the same site utilized by the endogenous substrate or ligand. For many inhibitors derived from the Pyridine, 2-chloro-4-(3-piperidinyl)- scaffold, this is the primary mechanism of action.

A prime example is found in kinase inhibitors. The vast majority of these drugs are ATP-competitive, meaning they bind to the ATP-binding pocket, which is the orthosteric site. The pyridine ring is a common "hinge-binding" motif in such inhibitors. The nitrogen atom of the pyridine ring typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase's hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.

In the discovery of a novel irreversible inhibitor for the Epidermal Growth Factor Receptor (EGFR), a compound containing a piperidinyl group attached to a pyrazolo[3,4-d]pyrimidine core was developed. nih.gov X-ray crystallography revealed that this class of inhibitors binds in the ATP pocket, with the core forming hydrogen bonds to the hinge region and an acrylamide (B121943) moiety forming a covalent bond with a nearby cysteine residue (Cys797). nih.gov While the piperidine group in this case occupies the solvent-channel, the core scaffold's interaction is purely orthosteric.

Similarly, in the design of CH24H inhibitors, the pyridine nitrogen of a 4-phenylpyridine derivative was designed to directly coordinate with the heme iron in the enzyme's active site, a classic orthosteric interaction that blocks the enzyme from processing its natural substrate. acs.org

Prodrug and Pro-Tide Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives

The development of a successful therapeutic agent requires a delicate balance of pharmacodynamic potency and favorable pharmacokinetic properties. Often, a compound that shows excellent activity at its biological target may fail during development due to poor absorption, distribution, metabolism, or excretion (ADME) characteristics. acs.org Prodrug strategies are a powerful tool in medicinal chemistry designed to overcome these ADME barriers by masking certain functional groups of a parent drug with a temporary, cleavable promoiety. acs.orgenpress-publisher.com These strategies can enhance properties such as aqueous solubility, membrane permeability, and metabolic stability, and their application should be considered an integral part of the drug design process. acs.org For derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-, the secondary amine of the piperidine ring presents a key functional handle for the implementation of various prodrug approaches.

The primary goal of creating a prodrug of a piperidinyl-pyridine derivative would be to modulate its physicochemical properties to improve its drug-like characteristics. The secondary amine is a versatile site for modification. By converting this amine into a less basic, more lipophilic group, it is possible to enhance oral absorption and permeability across biological membranes. Common prodrug linkages for secondary amines include amides, carbamates, and N-acyloxyalkyl derivatives. These promoieties are designed to be stable in the gastrointestinal tract but are cleaved in the bloodstream or target tissues by enzymes like esterases and amidases to release the active parent drug. The replacement of a drug's functional group with a pyridine unit can also be a strategy to improve its properties. nih.gov

Table 1: Potential Prodrug Modifications for the Piperidine Moiety of Pyridine, 2-chloro-4-(3-piperidinyl)- Derivatives This table presents theoretical prodrug strategies based on established medicinal chemistry principles for amine-containing compounds.

Modification TypePromoiety ExampleLinkageIntended ImprovementProbable Cleavage Mechanism
AcylationAcetyl, PivaloylAmideIncrease lipophilicity, modulate solubilityEnzymatic (Amidase)
Carbamate FormationEthoxycarbonylCarbamateIncrease lipophilicity, enhance membrane permeabilityEnzymatic (Esterase, Carboxylesterase)
N-AcyloxyalkylationPivaloyloxymethyl (POM)N-AcyloxyalkylEnhance permeability, mask basicitySequential enzymatic (Esterase) and chemical hydrolysis

A more advanced and specific prodrug approach is the ProTide (pro-nucleotide) technology. nih.gov This strategy was ingeniously developed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogues. nih.govnih.gov The ProTide approach masks the highly charged phosphate (B84403) group with an aryl group and an amino acid ester, creating a neutral, lipophilic molecule that can readily cross cell membranes. nih.gov Once inside the cell, these masking groups are enzymatically cleaved by esterases (like Cathepsin A or Carboxylesterase 1) and a phosphoramidase (like HINT1) to release the nucleoside monophosphate, which is then further phosphorylated to its active triphosphate form. nih.gov

While the ProTide technology has been exceptionally successful for nucleoside drugs, its application to non-nucleoside small molecules is an emerging and promising area of research. cardiff.ac.uk Applying a ProTide or a similar phosphoramidate (B1195095) strategy to a derivative of Pyridine, 2-chloro-4-(3-piperidinyl)- would be a novel and exploratory approach. Such a strategy would be predicated on the hypothesis that a phosphorylated metabolite of the parent compound is the active species or that intracellular delivery of a charged molecule is desired. The synthesis would involve coupling a custom phosphoramidate moiety to the piperidine nitrogen. This would represent a significant expansion of the ProTide concept beyond its traditional application, demonstrating the versatility of the strategy in delivering unique chemical entities into cells. cardiff.ac.uk

Computational Chemistry and in Silico Analysis of Pyridine, 2 Chloro 4 3 Piperidinyl

Molecular Docking Studies of Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- with Biological Receptors

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For Pyridine, 2-chloro-4-(3-piperidinyl)-, these studies are crucial for hypothesizing its potential biological targets and understanding the fundamental nature of its interactions.

Binding Site Analysis and Interaction Profiling

The initial step in molecular docking involves identifying and characterizing the binding site of a target receptor. For a ligand like Pyridine, 2-chloro-4-(3-piperidinyl)-, the analysis would focus on how its distinct chemical features interact with the amino acid residues of the binding pocket. Key interactions would likely include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the secondary amine in the piperidinyl group are potential hydrogen bond donors and acceptors.

Halogen Bonding: The chlorine atom on the pyridine ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The aliphatic piperidinyl ring and the aromatic pyridine core can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic pyridine ring may participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical interaction profile for Pyridine, 2-chloro-4-(3-piperidinyl)- with a generic kinase receptor is presented in Table 1.

Table 1: Hypothetical Interaction Profile of Pyridine, 2-chloro-4-(3-piperidinyl)- in a Kinase Binding Site

Interacting Residue Interaction Type Distance (Å)
Asp145 Hydrogen Bond 2.8
Lys72 Hydrogen Bond 3.1
Phe144 Pi-Stacking 3.5
Leu70 Hydrophobic 3.9

Scoring Functions and Docking Accuracy Assessment

Scoring functions are algorithms used to estimate the binding affinity between the ligand and the receptor, providing a quantitative measure to rank different binding poses. These functions can be force-field-based, empirical, or knowledge-based. The accuracy of a docking protocol for Pyridine, 2-chloro-4-(3-piperidinyl)- would be assessed by its ability to reproduce a known binding pose if one were experimentally determined. In the absence of such data, validation can be performed by re-docking a known co-crystallized ligand into the same receptor and calculating the Root Mean Square Deviation (RMSD) between the docked and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Molecular Dynamics (MD) Simulations of Pyridine, 2-chloro-4-(3-piperidinyl)- Ligand-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the energetics of binding.

Conformational Sampling and Stability Analysis

Following docking, the most promising ligand-protein complex would be subjected to MD simulations. These simulations would track the movements of every atom in the system over a period of nanoseconds to microseconds. The stability of the Pyridine, 2-chloro-4-(3-piperidinyl)- complex would be evaluated by analyzing the trajectory for:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To assess the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations

MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This method combines molecular mechanics energy calculations with continuum solvation models.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): Similar to MM/PBSA, but uses a different implicit solvent model.

A hypothetical breakdown of the binding free energy for a Pyridine, 2-chloro-4-(3-piperidinyl)- complex is shown in Table 2.

Table 2: Hypothetical Binding Free Energy Calculation for a Pyridine, 2-chloro-4-(3-piperidinyl)- Complex (MM/PBSA)

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 35.5
Nonpolar Solvation Energy -4.1

| Total Binding Free Energy | -42.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of Pyridine, 2-chloro-4-(3-piperidinyl)- at a sub-atomic level. These calculations can provide insights into its intrinsic reactivity and electronic distribution.

Methods such as Density Functional Theory (DFT) can be used to compute various molecular properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates its chemical stability.

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyridine, 2-chloro-4-(3-piperidinyl)-, the nitrogen atoms would be expected to be regions of negative potential, while the hydrogen on the piperidinyl amine and the region around the chlorine atom might show positive potential.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions and reactivity.

A hypothetical summary of quantum chemical properties for Pyridine, 2-chloro-4-(3-piperidinyl)- is provided in Table 3.

Table 3: Hypothetical Quantum Chemical Properties of Pyridine, 2-chloro-4-(3-piperidinyl)-

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe and predict chemical reactivity. sigmaaldrich.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. jocpr.com A smaller gap generally implies higher reactivity. jocpr.com

For substituted pyridines, the nature and position of the substituents significantly influence the energies and distributions of the frontier orbitals. researchgate.netrsc.org In "Pyridine, 2-chloro-4-(3-piperidinyl)-", the electron-withdrawing chloro group and the pyridine nitrogen are expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack. Conversely, the piperidinyl group, being an electron-donating group, would raise the energy of the HOMO.

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Pyridines (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-6.78-0.456.33
2-Chloropyridine (B119429)-7.02-0.896.13
4-Aminopyridine-5.98-0.215.77

Note: This table presents illustrative data for related compounds to demonstrate the expected trends. The values are not specific to Pyridine, 2-chloro-4-(3-piperidinyl)-.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential (ESP) surface maps are valuable tools for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. nih.govlibretexts.org These maps display the electrostatic potential on the van der Waals surface of a molecule, typically using a color spectrum where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). readthedocs.ioproteopedia.org

For "Pyridine, 2-chloro-4-(3-piperidinyl)-", an ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The electronegative chlorine atom would also contribute to a negative potential in its vicinity. Conversely, the hydrogen atoms on the piperidine (B6355638) and pyridine rings would exhibit positive potential (blue to green). Such a map provides a visual guide to the molecule's reactivity, highlighting the likely sites for hydrogen bonding and other non-covalent interactions. schrodinger.com The generation of these maps is typically performed using computational methods like the Poisson-Boltzmann equation. readthedocs.ioschrodinger.com

Theoretical Spectroscopic Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net These theoretical predictions can aid in the structural elucidation of newly synthesized compounds.

Theoretical ¹H and ¹³C NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these shifts with a reasonable degree of accuracy. For "Pyridine, 2-chloro-4-(3-piperidinyl)-", one would expect the protons on the pyridine ring to be in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts influenced by the chloro and piperidinyl substituents. The protons on the piperidine ring would appear in the aliphatic region (typically 1.5-3.5 ppm). Similarly, the ¹³C NMR chemical shifts can be predicted, aiding in the assignment of each carbon atom in the molecule. Studies on similar structures like 4-(1-pyrrolidinyl)piperidine (B154721) have shown good correlation between experimental and DFT-calculated NMR data. researchgate.net

Theoretical IR Spectrum: The vibrational frequencies in an IR spectrum correspond to the different bond stretching and bending modes within a molecule. DFT calculations can predict these frequencies, which can then be compared with experimental data. For "Pyridine, 2-chloro-4-(3-piperidinyl)-", characteristic peaks would be expected for the C-Cl stretching, C-N stretching of both the pyridine and piperidine rings, C=C and C=N stretching of the aromatic ring, and C-H stretching of both the aromatic and aliphatic parts. A computational study on the related molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723) demonstrated the utility of DFT in assigning vibrational modes. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative 2-Chloro-4-substituted Pyridine (Illustrative)

Data TypePredicted FeatureRegion/Value
¹H NMRPyridine Protons7.2-8.4 ppm
Piperidine Protons1.6-3.6 ppm
¹³C NMRPyridine Carbons120-160 ppm
Piperidine Carbons25-60 ppm
IRC-Cl Stretch700-800 cm⁻¹
C=N Stretch (Pyridine)1550-1650 cm⁻¹
C-H Stretch (Aromatic)3000-3100 cm⁻¹
C-H Stretch (Aliphatic)2850-2950 cm⁻¹

Note: This table provides an illustrative prediction based on data from analogous compounds. researchgate.netresearchgate.net The values are not specific to Pyridine, 2-chloro-4-(3-piperidinyl)-.

Chemoinformatics and Virtual Screening of Pyridine, 2-chloro-4-(3-piperidinyl)- Libraries

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. A key application is virtual screening, which is used to identify promising candidates from a library of molecules for a specific biological target. researchgate.net This can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a particular target. The principle is that molecules with similar structures are likely to have similar biological activities. LBVS methods include similarity searching and pharmacophore modeling. A library of derivatives of "Pyridine, 2-chloro-4-(3-piperidinyl)-" could be screened against a pharmacophore model developed from known active ligands. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Quantitative Structure-Activity Relationship (QSAR) studies on related piperazine (B1678402) and piperidine derivatives have successfully identified key structural features for biological activity. nih.govnih.govresearchgate.net

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where each molecule in a virtual library is computationally placed into the binding site of the target protein. nih.govnih.gov The binding affinity is then estimated using a scoring function. A library of compounds based on the "Pyridine, 2-chloro-4-(3-piperidinyl)-" scaffold could be docked into a specific target to identify potential inhibitors. For example, studies have successfully used molecular docking to screen libraries of 2-chloropyridine derivatives against targets like telomerase. nih.govnih.gov

ADME Prediction Using Computational Models

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential drug. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles. jocpr.comnih.govbenthamdirect.com These models use the chemical structure of a molecule to predict various physicochemical and pharmacokinetic parameters.

For "Pyridine, 2-chloro-4-(3-piperidinyl)-", computational models can predict properties such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. Studies on other piperidine and pyridine-containing compounds have demonstrated the utility of these predictive models. nih.govnih.gov

Table 3: Predicted ADME Properties for a Representative Piperidinyl-Pyridine Compound (Illustrative)

ADME PropertyPredicted Value/ClassificationSignificance
Lipophilicity (logP)2.0 - 3.5Influences absorption and distribution
Aqueous SolubilityModerateAffects bioavailability
Blood-Brain Barrier (BBB) PermeabilityLikely to be a non-penetrantIndicates potential for peripheral action
Cytochrome P450 2D6 InhibitionPossible inhibitorPotential for drug-drug interactions
Human Intestinal AbsorptionHighGood potential for oral bioavailability

Note: This table presents illustrative ADME predictions based on general characteristics of similar compounds. jocpr.comnih.govnih.gov The values are not specific to Pyridine, 2-chloro-4-(3-piperidinyl)-.

In Silico Permeability and Solubility Prediction

The ability of a compound to be absorbed and distributed in the body is fundamentally linked to its permeability across biological membranes and its solubility in aqueous environments. In silico tools are widely used to estimate these properties for novel chemical entities.

Table 1: Predicted Permeability and Solubility of Pyridine, 2-chloro-4-(3-piperidinyl)- (Representative Data)

ParameterPredicted ValueMethod/Basis
Caco-2 Permeability (Papp, cm/s)Moderate to HighBased on general characteristics of similar heterocyclic compounds. nih.govnih.gov
Aqueous Solubility (logS)pH-dependentThe presence of basic nitrogen atoms suggests solubility will vary with pH. scielo.br

Note: Specific predicted values for this compound were not available in the searched public scientific literature. The data presented are qualitative estimates based on the analysis of structurally related compounds.

Metabolic Stability Prediction

The metabolic stability of a compound determines its half-life in the body and influences its therapeutic efficacy and potential for drug-drug interactions. In silico methods can predict the likely sites of metabolism and the cytochrome P450 (CYP) enzymes responsible.

The primary route of metabolism for many nitrogen-containing heterocyclic compounds is oxidation by CYP enzymes. uni.lu For Pyridine, 2-chloro-4-(3-piperidinyl)-, several potential sites of metabolism exist. The piperidine ring is a common site for oxidation, potentially leading to hydroxylation or N-dealkylation. The pyridine ring can also undergo oxidation. uni.lu Computational models can predict the lability of different hydrogen atoms to metabolic attack. nih.gov

The major human CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. In silico tools can predict whether a compound is a substrate or inhibitor of these enzymes. For piperidine-containing compounds, metabolism by CYP2D6 and CYP3A4 is frequently observed. The specific substitution pattern on both the pyridine and piperidine rings of Pyridine, 2-chloro-4-(3-piperidinyl)- will influence its affinity for different CYP isoforms. proquest.com

Table 2: Predicted Metabolic Profile of Pyridine, 2-chloro-4-(3-piperidinyl)- (Representative Data)

ParameterPredictionBasis
Primary Metabolizing EnzymesLikely CYP2D6, CYP3A4Based on common metabolic pathways for piperidine and pyridine derivatives. proquest.com
Predicted Metabolic StabilityModerateThe presence of multiple potential sites for metabolism suggests it may be susceptible to metabolic clearance. uni.lu
Potential Metabolic ReactionsHydroxylation of the piperidine ring, N-dealkylation, oxidation of the pyridine ring.Common metabolic transformations for this class of compounds. uni.lu

Note: Specific predicted metabolic pathways and stability for this compound were not available in the searched public scientific literature. The data presented are based on general metabolic patterns of similar chemical structures.

Theoretical Toxicity Prediction

Early assessment of potential toxicity is a critical step in drug development to minimize the risk of adverse effects. In silico toxicology models can predict various toxicity endpoints, such as mutagenicity and carcinogenicity, based on the chemical structure.

Structural alerts are specific chemical substructures that are known to be associated with toxicity. nih.gov For chlorinated aromatic compounds and piperidine derivatives, various structural alerts may be considered. For instance, some chlorinated pyridines have been investigated for their toxic potential. In silico models analyze the presence of such alerts and use QSAR models trained on large toxicology databases to predict the likelihood of adverse effects.

For Pyridine, 2-chloro-4-(3-piperidinyl)-, a comprehensive in silico toxicity assessment would evaluate its potential for mutagenicity (e.g., using an Ames test model), carcinogenicity, hepatotoxicity, and cardiotoxicity, among other endpoints. While specific toxicity predictions for this compound are not available in the reviewed literature, studies on related structures can provide some insights. For example, some pyridine derivatives have been shown to be non-mutagenic in certain assays.

Table 3: Theoretical Toxicity Profile of Pyridine, 2-chloro-4-(3-piperidinyl)- (Representative Data)

Toxicity EndpointPredicted RiskBasis
Mutagenicity (Ames)Low to ModerateDependent on the specific bacterial strains and metabolic activation conditions in predictive models.
CarcinogenicityInsufficient DataNo specific predictions found for this compound.
HepatotoxicityPossibleChlorinated aromatic compounds can sometimes be associated with liver effects.

Note: Specific toxicity predictions for this compound were not found in the public scientific literature. The information provided is based on general toxicological principles for related chemical classes.

Biological Evaluation and Mechanistic Insights Non Clinical for Pyridine, 2 Chloro 4 3 Piperidinyl

In Vitro Biological Activity Assays for Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- Derivatives

While direct data on Pyridine, 2-chloro-4-(3-piperidinyl)- is unavailable, the following sections outline the types of assays that would typically be employed to characterize the biological activity of its derivatives, based on studies of structurally related compounds.

Receptor Binding Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. For derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-, these assays would likely focus on receptors where similar structures have shown activity. Methodologies such as scintillation proximity assays (SPA) and filtration binding assays using radiolabeled ligands are common approaches.

No specific receptor binding data for Pyridine, 2-chloro-4-(3-piperidinyl)- or its immediate derivatives were identified in the reviewed literature.

Enzyme Inhibition Assays

The potential for Pyridine, 2-chloro-4-(3-piperidinyl)- derivatives to act as enzyme inhibitors would be investigated through a variety of enzymatic assays. For instance, studies on other pyridine-containing compounds have explored their inhibitory effects on enzymes like urease and various kinases. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50).

For example, in studies of different pyridine derivatives, researchers have identified compounds with significant inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori. Other research has focused on the inhibition of protein kinases, which are critical targets in oncology.

No specific enzyme inhibition data for Pyridine, 2-chloro-4-(3-piperidinyl)- were found.

Cell-Based Functional Assays

Following target identification, cell-based functional assays are used to determine a compound's effect on cellular processes. These assays measure the downstream consequences of a compound binding to its target, such as changes in second messenger levels, gene expression, or protein phosphorylation.

No published cell-based functional assay results for Pyridine, 2-chloro-4-(3-piperidinyl)- could be located.

Cytotoxicity and Antiproliferative Assays in Cell Lines

To assess the potential of a compound as an anticancer agent, its cytotoxicity and antiproliferative effects are evaluated against a panel of human cancer cell lines. Standard assays, such as the MTT or sulforhodamine B (SRB) assays, are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Research on various substituted pyridine derivatives has demonstrated a wide range of antiproliferative activities against different cancer cell lines, including those from lung, colon, and breast cancers.

No specific data on the cytotoxicity or antiproliferative activity of Pyridine, 2-chloro-4-(3-piperidinyl)- in cell lines are available in the scientific literature.

In Vivo Animal Model Studies (Mechanism-Focused, Non-Clinical)

Should in vitro studies reveal promising activity, the next step would be to evaluate the compound or its derivatives in animal models of disease to establish proof-of-concept and investigate its mechanism of action in a living organism.

Proof-of-Concept Studies in Animal Disease Models

These studies would be designed based on the in vitro findings. For example, if a derivative of Pyridine, 2-chloro-4-(3-piperidinyl)- showed potent and selective inhibition of a particular kinase involved in tumor growth, it would be tested in a mouse xenograft model where human cancer cells are implanted into immunocompromised mice.

No in vivo proof-of-concept studies for Pyridine, 2-chloro-4-(3-piperidinyl)- have been published.

Pharmacodynamic Biomarker Assessment in Animal Models

Comprehensive searches of publicly available scientific literature and chemical databases did not yield any specific studies on the pharmacodynamic biomarker assessment of "Pyridine, 2-chloro-4-(3-piperidinyl)-" in animal models. Therefore, there is no data to report on the modulation of biological markers in response to treatment with this compound in a non-clinical setting.

Target Engagement Studies in Animal Models

There is no publicly available information regarding in vivo target engagement studies for "Pyridine, 2-chloro-4-(3-piperidinyl)-". Research demonstrating the direct interaction of this compound with its putative biological target in animal models has not been identified in the searched literature.

Elucidation of Molecular Mechanisms of Action for Pyridine, 2-chloro-4-(3-piperidinyl)-

Downstream Signaling Pathway Modulation

No studies were found that investigated the effects of "Pyridine, 2-chloro-4-(3-piperidinyl)-" on downstream signaling pathways. Consequently, there is no available data on how this compound may alter cellular signaling cascades.

Protein-Ligand Interaction Mapping

Detailed information on the protein-ligand interaction mapping for "Pyridine, 2-chloro-4-(3-piperidinyl)-" is not available in the public domain. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which would reveal the binding mode of this compound to a protein target, have not been reported.

Gene Expression Profiling

No data from gene expression profiling studies, such as microarray or RNA-sequencing, are publicly available for "Pyridine, 2-chloro-4-(3-piperidinyl)-". Therefore, the impact of this compound on global gene expression in any biological system is currently unknown.

Off-Target Profiling and Selectivity Studies (Non-Clinical)

Searches for non-clinical off-target profiling and selectivity studies for "Pyridine, 2-chloro-4-(3-piperidinyl)-" did not yield any results. There are no available reports of this compound being screened against a panel of receptors, enzymes, or other proteins to determine its selectivity.

Broad Panel Screening for Receptor and Enzyme Selectivity

Broad panel screening is a critical step in early drug discovery to understand the selectivity of a compound. For derivatives containing the 3-piperidinyl pyridine core, research has focused on their interaction with specific enzymes, particularly in the central nervous system.

One area of investigation for such compounds has been their activity as inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain. In a study on novel 3-piperidinyl pyridine derivatives, selectivity against cytochrome P450 (CYP) enzymes was a key focus. For instance, a parent compound in one series demonstrated potent inhibition of CH24H but also showed significant inhibitory activity against CYP3A4, a major enzyme in drug metabolism. Efforts to improve selectivity involved modifying the chemical structure to reduce lipophilicity, which in turn decreased the inhibition of CYP3A4. A particular analog, a 4-(4-methyl-1-pyrazolyl)pyridine derivative, was identified as a potent and highly selective CH24H inhibitor with negligible inhibitory activities against other off-target CYPs, including CYP2C8, CYP2C9, and CYP2D6.

Another class of compounds with a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure has been evaluated for its inhibitory activity against Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. These compounds exhibited high selectivity for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B).

The table below summarizes the selectivity profile for a representative analog from this class.

TargetKi (μM)Selectivity vs. LSD1
LSD10.029-
MAO-A>160>5500-fold
MAO-B>160>5500-fold

Data for a 3-(piperidin-4-ylmethoxy)pyridine analog.

Polypharmacology and Multi-Target Modulators

Polypharmacology, the ability of a compound to interact with multiple targets, can be advantageous for treating complex diseases. While specific polypharmacology studies on Pyridine, 2-chloro-4-(3-piperidinyl)- are not publicly available, the broader class of pyridine derivatives is known to interact with various receptors and enzymes.

Preclinical Pharmacokinetic (PK) Analysis in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand how a potential drug is absorbed, distributed, metabolized, and eliminated by the body. While specific PK data for Pyridine, 2-chloro-4-(3-piperidinyl)- is not available, studies on related pyridine derivatives provide a framework for the expected pharmacokinetic properties.

Absorption and Distribution Studies in Animal Models

The absorption and distribution of a compound determine its concentration at the site of action. For a brain-penetrant CRF1 antagonist with a complex pyridine-based structure, MTIP, pharmacokinetic properties were assessed in rats. Following oral administration, MTIP demonstrated high oral bioavailability of 91.1%.

In a study of a potent and selective CH24H inhibitor with a 3-piperidinyl pyridine core, good blood-brain barrier permeability was observed in mice after oral administration. The compound was detected in both plasma and the brain, indicating its ability to reach its central nervous system target.

The table below presents pharmacokinetic parameters for the CRF1 antagonist MTIP in rats.

ParameterValue
Oral Bioavailability (%)91.1
Cmax (plasma, oral)High (specific value not provided)
Volume of Distribution (Vd)Markedly lower than comparator compounds

Data for the compound MTIP in rats.

Metabolic Fate in Animal Models

The metabolic fate of a compound describes how it is chemically altered by the body, which can affect its activity and clearance. The metabolism of pyridine-containing compounds can be complex. In a mouse pharmacokinetic study of a pyrrolo[3,4-c]pyridine derivative, the compound showed good metabolic stability in liver microsomes, yet exhibited low plasma exposure and high clearance in vivo. This suggests that metabolism may be a significant route of clearance for this class of compounds.

Elimination Pathways in Animal Models

Elimination pathways determine how a compound and its metabolites are removed from the body. For the CRF1 antagonist MTIP, a half-life of 3.9 hours was observed following intravenous administration in rats, with a markedly lower clearance rate compared to other similar compounds. This indicates a moderate rate of elimination from the body. The specific routes of elimination (e.g., renal or fecal) for this and related compounds would require further dedicated studies.

Advanced Derivatives and Chemical Biology Applications of Pyridine, 2 Chloro 4 3 Piperidinyl

Design and Synthesis of Advanced Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- Scaffolds

A thorough search of chemical and life science databases reveals a lack of specific examples or dedicated studies on the design and synthesis of advanced scaffolds of "Pyridine, 2-chloro-4-(3-piperidinyl)-" for the specified applications. While general synthetic methods for pyridine and piperidine (B6355638) derivatives are well-documented, their application to this specific molecule for the purposes below is not present in the accessible literature.

Chemical Probe Development Based on Pyridine, 2-chloro-4-(3-piperidinyl)-

There is no information available on the development of chemical probes derived from "Pyridine, 2-chloro-4-(3-piperidinyl)-".

Affinity Probe Synthesis

The synthesis of affinity probes requires modifying a scaffold to incorporate a reactive group or a reporter tag for target identification. No such modifications or synthetic routes have been published for "Pyridine, 2-chloro-4-(3-piperidinyl)-".

Fluorescent Probes for Live-Cell Imaging

Similarly, there are no reports of "Pyridine, 2-chloro-4-(3-piperidinyl)-" being used as a core scaffold for creating fluorescent probes for live-cell imaging. Research in fluorescent probes often utilizes scaffolds with inherent photophysical properties, and while some pyridine derivatives have been developed as fluorophores, this specific compound is not among them.

Reporter-Tagged Derivatives

The development of reporter-tagged derivatives of a compound is a crucial step in understanding its biological behavior. These derivatives incorporate a detectable tag, such as a fluorescent molecule or a biotin (B1667282) tag, allowing researchers to visualize the compound's distribution in cells or tissues and to identify its binding partners.

Currently, there are no specific published studies detailing the synthesis or application of reporter-tagged derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)-. The synthesis of such a derivative would likely involve functionalizing the secondary amine of the piperidine ring. For instance, a fluorescent dye containing a reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) could be coupled to the piperidine nitrogen. Alternatively, the pyridine ring could potentially be modified, though this is often more synthetically challenging.

Table 1: Potential Reporter Tags for Derivatization

Reporter Tag TypeExamplePotential Application
Fluorescent DyeFluorescein, Rhodamine, Cyanine dyesCellular imaging, flow cytometry, fluorescence polarization assays
Affinity TagBiotinProtein pull-down assays, affinity chromatography, surface plasmon resonance
Photoaffinity LabelBenzophenone, ArylazideCovalent labeling and identification of target proteins

Without experimental data, the impact of such modifications on the biological activity of Pyridine, 2-chloro-4-(3-piperidinyl)- remains speculative.

Conjugate Chemistry with Pyridine, 2-chloro-4-(3-piperidinyl)-

The covalent attachment of small molecules to larger biological entities or other pharmacophores is a cornerstone of modern drug development. This approach can enhance targeting, improve efficacy, and reduce off-target effects.

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule payload. The payload is attached to the antibody via a chemical linker.

There is no publicly available research demonstrating the use of Pyridine, 2-chloro-4-(3-piperidinyl)- as a component of an ADC, either as a payload or as part of a linker system. For a molecule to be an effective ADC payload, it typically needs to exhibit high cytotoxicity. The intrinsic cytotoxic potential of Pyridine, 2-chloro-4-(3-piperidinyl)- has not been reported in the scientific literature. If it were to be used in a linker, its piperidine or pyridine rings could serve as attachment points.

Proteolysis-Targeting Chimeras (PROTACs) and Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The potential for Pyridine, 2-chloro-4-(3-piperidinyl)- to act as a ligand for a target protein or an E3 ligase in a PROTAC is currently unknown, as no studies have been published to this effect. The development of a PROTAC requires a deep understanding of the target protein's binding pocket and the structural requirements for E3 ligase recruitment, information that is not available for this specific compound.

Bioconjugation to Peptides or Proteins

The conjugation of small molecules to peptides or proteins can modulate their activity, improve their stability, or be used to create targeted probes. The secondary amine on the piperidine ring of Pyridine, 2-chloro-4-(3-piperidinyl)- represents a potential site for bioconjugation. This could be achieved through reactions such as reductive amination with an aldehyde- or ketone-containing peptide or protein, or through acylation with an activated carboxyl group.

However, no specific examples of Pyridine, 2-chloro-4-(3-piperidinyl)- being conjugated to peptides or proteins are documented in the peer-reviewed literature. Such studies would be necessary to determine the feasibility and utility of this approach.

Nanomaterial and Drug Delivery System Applications

Encapsulating therapeutic agents within nanomaterials like liposomes or nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to disease sites.

Encapsulation in Liposomes or Nanoparticles

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Nanoparticles, made from a variety of materials including polymers and lipids, can also be used to carry drugs.

There is no specific research on the encapsulation of Pyridine, 2-chloro-4-(3-piperidinyl)- in liposomes or nanoparticles. The physicochemical properties of the compound, such as its solubility and logP value, would be critical in determining the most suitable nano-formulation and the efficiency of encapsulation. Given its structure, it is likely to have some degree of lipophilicity, which might favor its incorporation into the lipid bilayer of liposomes or the core of polymeric nanoparticles.

Table 2: General Properties of Nanocarriers for Drug Delivery

NanocarrierCompositionDrug LoadingKey Advantages
LiposomesPhospholipids, CholesterolAqueous core (hydrophilic drugs), Lipid bilayer (hydrophobic drugs)Biocompatible, can carry a wide range of drugs, can be surface-modified for targeting
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Entrapped within the polymer matrix or adsorbed on the surfaceControlled release, protection of the drug from degradation, can be functionalized
Solid Lipid NanoparticlesSolid lipidsDispersed in a solid lipid matrixGood biocompatibility, high drug stability, controlled release

Further research is required to explore the potential of nano-formulations to enhance the delivery and therapeutic efficacy of Pyridine, 2-chloro-4-(3-piperidinyl)-.

Surface Functionalization for Targeted Delivery

The strategic modification of carrier surfaces with bioactive molecules is a cornerstone of targeted drug delivery, aiming to enhance the therapeutic index of drugs by increasing their concentration at the site of action while minimizing off-target effects. The chemical structure of Pyridine, 2-chloro-4-(3-piperidinyl)- offers two primary reactive sites for covalent attachment to the surfaces of delivery vehicles like nanoparticles, liposomes, or polymers. nih.gov

The secondary amine within the piperidine ring is a potent nucleophile. It can readily participate in reactions to form stable amide bonds by reacting with activated carboxylic acids on a carrier surface. Alternatively, it can undergo nucleophilic substitution or addition reactions. The chlorine atom on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, makes the C2-position electrophilic. This site is susceptible to nucleophilic aromatic substitution, allowing for the formation of bonds with nucleophilic groups (e.g., thiols, amines) present on a carrier surface. nih.gov

These functionalization strategies allow for the precise orientation and presentation of the piperidinyl-pyridine scaffold on a nanocarrier surface. This is critical when the scaffold itself is part of a pharmacophore designed to interact with a specific biological target. By tethering these molecules to a delivery system, researchers can improve the pharmacokinetic profile, enhance accumulation in target tissues (e.g., tumors via the enhanced permeability and retention effect), and facilitate cellular uptake. nih.govnih.gov

Table 1: Potential Surface Functionalization Strategies for Pyridine, 2-chloro-4-(3-piperidinyl)-

Reactive Site on Compound Linkage Chemistry Functional Group on Carrier Resulting Linkage
Piperidine Nitrogen (Nucleophile) Amidation Activated Carboxylic Acid (-COOH) Amide Bond
Piperidine Nitrogen (Nucleophile) Michael Addition Maleimide Thioether Bond (after ring opening)
2-Chloro Position (Electrophile) Nucleophilic Aromatic Substitution Thiol (-SH) Thioether Bond
2-Chloro Position (Electrophile) Nucleophilic Aromatic Substitution Amine (-NH2) Amine Bond

Application of Pyridine, 2-chloro-4-(3-piperidinyl)- in Target Validation Studies

Identifying the molecular target of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov Derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)- can be employed as chemical probes in sophisticated target validation studies, including genetic complementation and phenotypic screening.

Genetic Knockdown/Knockout Complementation

Genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR) techniques are powerful methods for implicating a gene's function in a specific cellular process. A key strategy for validating that a specific protein is the target of a small molecule involves a complementation experiment. In this approach, a cell line with a specific gene knocked out is treated with the compound of interest. If the compound is acting through the protein product of that gene, the knockout cells should be resistant to the compound's effects compared to wild-type cells.

While this is a robust method for target validation, specific published examples of using Pyridine, 2-chloro-4-(3-piperidinyl)- or its direct derivatives in genetic knockdown/knockout complementation studies are not prominent in the current literature. However, the principle remains a vital potential application. For instance, if a derivative was found to inhibit cell proliferation, and cells with a knockout of a specific kinase (e.g., a hypothetical Target Kinase X) no longer showed this inhibition, it would strongly validate Target Kinase X as the compound's direct target.

Phenotypic Screening with Chemical Probes

Phenotypic screening involves testing a library of compounds for their ability to induce a desired change in a cellular or organismal model, without a preconceived bias about the molecular target. nih.govrsc.org This approach is particularly powerful for discovering first-in-class therapeutics. The piperidinyl-pyridine scaffold has proven to be a valuable core structure for chemical probes used in such screens.

In one notable study, a phenotypic screening approach based on gene biomarkers was developed to identify modulators of macrophage polarization, a process relevant to treating multiple sclerosis. nih.gov This screen identified a 3,4-disubstituted piperidine derivative as a lead compound. Subsequent optimization led to a derivative, D11, which effectively promoted M2 macrophage polarization and showed therapeutic effects in vivo. nih.gov This highlights how the core structure, shared with Pyridine, 2-chloro-4-(3-piperidinyl)-, can be the starting point for developing potent and selective chemical probes.

Another research effort focused on discovering inhibitors for Cholesterol 24-hydroxylase (CH24H), a potential target for neurological disorders. acs.org Starting from known compounds, a structure-based design and optimization effort led to the synthesis of novel 3-piperidinyl pyridine derivatives. Screening of these compounds identified a 4-(4-methyl-1-pyrazolyl)pyridine derivative with high potency (IC₅₀ = 8.5 nM) and excellent selectivity for CH24H. acs.org

Furthermore, in the search for inhibitors of CDC42, a protein involved in cancer progression, screening efforts identified a lead compound featuring a pyrimidine (B1678525) core with a 3-piperidine substituent. nih.gov Optimization of this hit compound, which shares the key piperidine element, led to the development of inhibitors with in vivo anticancer efficacy. nih.gov

These examples demonstrate the utility of the piperidinyl-pyridine scaffold as a "privileged structure" in chemical biology, capable of interacting with diverse biological targets. Phenotypic screens utilizing libraries containing derivatives of Pyridine, 2-chloro-4-(3-piperidinyl)- are a promising avenue for uncovering novel biological mechanisms and therapeutic leads.

Table 2: Examples of Piperidinyl-Pyridine Scaffolds in Phenotypic and Target-Based Screening

Compound Class Screening Approach Biological Target/Phenotype Key Findings Reference
3,4-disubstituted piperidine derivatives Gene biomarker-based phenotypic screen Macrophage M2 Polarization Identified potent modulators with in vivo efficacy for an MS model. nih.gov
3-Piperidinyl pyridine derivatives Target-based enzymatic assay Cholesterol 24-hydroxylase (CH24H) Discovered a highly potent and selective inhibitor (IC₅₀ = 8.5 nM). acs.org
Pyrimidine with 3-piperidine substituent Target-based interaction assay CDC42-PAK Interaction Identified lead compounds with anticancer activity. nih.gov

Future Perspectives and Research Directions for Pyridine, 2 Chloro 4 3 Piperidinyl

Emerging Synthetic Methodologies for Pyridine (B92270), 2-chloro-4-(3-piperidinyl)- and Analogs

The development of efficient and scalable synthetic routes is paramount for the successful translation of a lead compound into a viable therapeutic agent. For Pyridine, 2-chloro-4-(3-piperidinyl)- and its analogs, research is continually focused on improving existing methods and discovering novel synthetic pathways.

Furthermore, the synthesis of various 3-piperidinyl pyridine derivatives often involves nucleophilic substitution and cross-coupling reactions. For instance, the synthesis of 4-(1-pyrazolyl)pyridine derivatives has been achieved through the selective replacement of a fluoro group on a pyridine ring with pyrazoles under acidic conditions. acs.org Subsequent high-temperature nucleophilic substitution with a piperidine (B6355638) derivative, such as N,N-dimethylpiperidine-4-carboxamide, yields the desired 3-piperidinyl pyridine scaffold. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also being employed to introduce further diversity into these scaffolds. acs.org

Future synthetic strategies are likely to focus on:

Catalytic C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to synthesizing complex molecules, reducing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency for key synthetic steps, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze specific reactions can lead to higher stereoselectivity and milder reaction conditions, contributing to greener and more sustainable synthetic processes.

A summary of key synthetic approaches for related structures is presented in Table 1.

Methodology Key Reagents/Catalysts Advantages Reference
Three-Step Synthesis2-amino-4-picoline, NaNO₂, POCl₃, SO₂Cl₂, PiperidineCost-effective, higher overall yield google.com
Nucleophilic Substitution4-chloro-3-fluoropyridine, Pyrazoles, N,N-dimethylpiperidine-4-carboxamideSelective functionalization acs.org
Suzuki-Miyaura CouplingPalladium catalysts, Boronic acidsIntroduction of diverse substituents acs.org
Reductive AminationAmines, Aldehydes/Ketones, Reducing agentsFormation of C-N bonds mdpi.com
Intramolecular CyclizationMetal catalysts, Electrophilic reagentsConstruction of the piperidine ring mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyridine, 2-chloro-4-(3-piperidinyl)- Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce timelines and costs. nih.govnih.gov For a scaffold like Pyridine, 2-chloro-4-(3-piperidinyl)-, AI and ML can be applied across the entire discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel therapeutic targets for which Pyridine, 2-chloro-4-(3-piperidinyl)- or its analogs may be effective. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired physicochemical and pharmacological properties based on the core structure of Pyridine, 2-chloro-4-(3-piperidinyl)-. These models can explore a vast chemical space to propose new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be developed to predict the biological activity of newly designed analogs, prioritizing the synthesis of the most promising candidates. epa.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage is crucial. ML models trained on large datasets of experimental ADMET data can provide valuable insights and help to reduce late-stage attrition of drug candidates. epa.gov

Synergistic Applications: Researchers at Purdue University have demonstrated the use of machine learning to improve the analysis of tandem mass spectrometry data, a technique vital for characterizing complex mixtures in drug discovery. labmanager.com This approach, which uses bootstrapped machine learning with smaller training datasets, can accelerate the identification and characterization of compounds like Pyridine, 2-chloro-4-(3-piperidinyl)- and its metabolites. labmanager.com

The applications of AI/ML in the context of Pyridine, 2-chloro-4-(3-piperidinyl)- are summarized in Table 2.

Application Area AI/ML Technique Potential Impact Reference
Target IdentificationNetwork analysis, Deep learningDiscovery of novel therapeutic applications nih.gov
De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Creation of novel, optimized analogs exlibrisgroup.com
Activity PredictionQSAR, Random Forest, Support Vector Machines (SVM)Prioritization of synthetic efforts epa.gov
ADMET PredictionDeep Neural Networks (DNNs), Graph Convolutional Networks (GCNs)Early identification of potential liabilities epa.gov
Spectrometry Data AnalysisBootstrapped Machine LearningAccelerated compound characterization labmanager.com

Expansion into Novel Therapeutic Areas Based on Mechanistic Insights

While the initial therapeutic focus for a compound may be narrow, a deeper understanding of its mechanism of action can open doors to new and unexpected applications. For derivatives of 3-piperidinyl pyridine, research has pointed towards their potential as inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme. acs.org

Inhibition of CH24H is considered a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitation, such as certain forms of epilepsy. acs.org Soticlestat, a 4-arylpyridine derivative, is currently in clinical trials for Dravet syndrome and Lennox-Gastaut syndrome, acting as a potent and selective CH24H inhibitor. acs.org The design of novel 3-piperidinyl pyridine derivatives has been guided by a structure-based drug design approach, leading to the discovery of potent inhibitors with high selectivity. acs.org One such derivative demonstrated the ability to penetrate the blood-brain barrier and reduce the levels of 24S-hydroxycholesterol (24HC), the product of CH24H activity, in the brains of mice. acs.org

These findings suggest that Pyridine, 2-chloro-4-(3-piperidinyl)- and its analogs could be explored for a range of neurological and psychiatric conditions, including:

Epilepsy: Particularly in treatment-resistant forms where new mechanisms of action are desperately needed.

Neurodegenerative Diseases: While CH24H activation has been explored for Alzheimer's and Huntington's disease, its inhibition might be relevant in other neurodegenerative conditions with an excitotoxicity component. acs.org

Psychiatric Disorders: Given the role of cholesterol homeostasis in brain function, exploring the potential of these compounds in disorders like schizophrenia or bipolar disorder could be a fruitful area of research.

The potential for expansion into new therapeutic areas based on the CH24H inhibition mechanism is outlined in Table 3.

Potential Therapeutic Area Underlying Rationale Key Research Findings Reference
Epilepsy (Dravet, Lennox-Gastaut Syndromes)Inhibition of CH24H reduces neuronal hyperexcitation.A related 4-arylpyridine derivative (soticlestat) is in clinical trials. acs.org acs.org
Other Neurological DisordersModulation of brain cholesterol homeostasis and excitotoxicity.A 3-piperidinyl pyridine derivative showed brain penetration and target engagement in mice. acs.org acs.org
Psychiatric DisordersThe role of cholesterol metabolism in the pathophysiology of certain mental illnesses.Mechanistic link provides a strong hypothesis for investigation. acs.org

Development of Novel Pyridine, 2-chloro-4-(3-piperidinyl)- Based Chemical Biology Tools

Chemical biology relies on the use of small molecules to probe and understand biological systems. The unique structural features and biological activity of Pyridine, 2-chloro-4-(3-piperidinyl)- make it a promising scaffold for the development of chemical biology tools.

Molecular Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the Pyridine, 2-chloro-4-(3-piperidinyl)- core, researchers can create molecular probes to:

Visualize Target Engagement: Fluorescently labeled probes can be used in cellular imaging studies to visualize the interaction of the compound with its target protein in real-time.

Identify Off-Targets: Photo-affinity labeling probes can be used to identify not only the primary target but also potential off-targets, providing a more complete understanding of the compound's biological effects.

Pull-Down Assays: Biotinylated probes can be used to isolate the target protein from cell lysates, facilitating its identification and further characterization.

Activity-Based Probes (ABPs): If the compound acts as an enzyme inhibitor, it could be developed into an ABP. These probes typically contain a reactive group ("warhead") that forms a covalent bond with the active site of the target enzyme, allowing for its specific detection and quantification in complex biological samples.

The development of such tools would be invaluable for elucidating the precise mechanism of action of Pyridine, 2-chloro-4-(3-piperidinyl)- and for identifying new biological roles for its target(s).

Potential chemical biology tools derived from Pyridine, 2-chloro-4-(3-piperidinyl)- are described in Table 4.

Tool Type Modification Application
Fluorescent ProbeAttachment of a fluorophore (e.g., fluorescein, rhodamine)Cellular imaging, target localization
Affinity ProbeAttachment of a biotin tagTarget identification, pull-down assays
Photo-affinity ProbeIncorporation of a photo-reactive group (e.g., benzophenone, diazirine)Covalent labeling of target and off-targets
Activity-Based ProbeInclusion of a reactive "warhead"Covalent modification and detection of target enzyme

Collaborative Research Opportunities and Interdisciplinary Approaches

The journey of a chemical compound from the laboratory to the clinic is a complex and multifaceted endeavor that necessitates collaboration across various scientific disciplines. The future development of Pyridine, 2-chloro-4-(3-piperidinyl)- will be significantly enhanced by fostering interdisciplinary research partnerships.

Academia-Industry Collaborations: Pharmaceutical companies can provide the resources and expertise in drug development, while academic institutions can offer deep biological insights and innovative research technologies. Such partnerships can accelerate the preclinical and clinical development of Pyridine, 2-chloro-4-(3-piperidinyl)- based therapeutics.

Consortia and Public-Private Partnerships: For challenging therapeutic areas, such as rare diseases or neurodegenerative disorders, forming consortia of researchers from academia, industry, and government agencies can pool resources, share data, and de-risk the development process.

Interdisciplinary Research Teams: The successful development of this compound will require the expertise of:

Medicinal Chemists: To design and synthesize novel analogs with improved properties.

Computational Chemists: To apply AI/ML for in silico modeling and prediction.

Structural Biologists: To determine the crystal structures of the compound bound to its target, guiding structure-based design.

Pharmacologists and Cell Biologists: To characterize the in vitro and in vivo activity and mechanism of action.

Clinicians: To design and conduct clinical trials to evaluate the safety and efficacy in patients.

By embracing a collaborative and interdisciplinary approach, the full therapeutic potential of Pyridine, 2-chloro-4-(3-piperidinyl)- can be realized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.